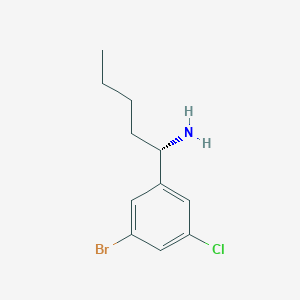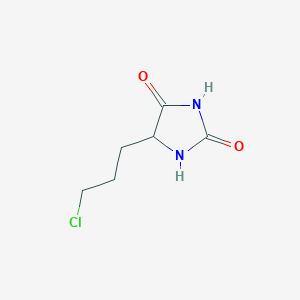
1-(2-Isopropyl-1-methyl-1H-imidazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropyl-1-methyl-1H-imidazol-5-yl)ethanone is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropyl-1-methyl-1H-imidazol-5-yl)ethanone typically involves the reaction of 1H-imidazole-2-carbaldehyde with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isopropyl-1-methyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-ethanol derivatives .
Aplicaciones Científicas De Investigación
1-(2-Isopropyl-1-methyl-1H-imidazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Isopropyl-1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
1-Methylimidazole: Known for its use in pharmaceuticals and as a catalyst in chemical reactions.
2-Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methylimidazole: Investigated for its potential toxicological effects and used in the production of certain polymers.
Uniqueness: 1-(2-Isopropyl-1-methyl-1H-imidazol-5-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(3-methyl-2-propan-2-ylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-10-5-8(7(3)12)11(9)4/h5-6H,1-4H3 |
Clave InChI |
GGHMYDUFZVYKNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(N1C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


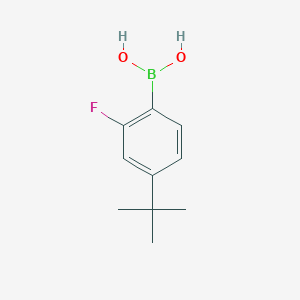
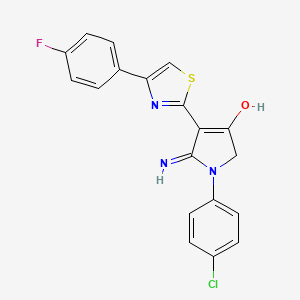
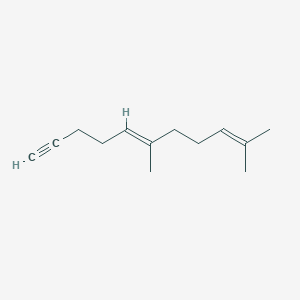

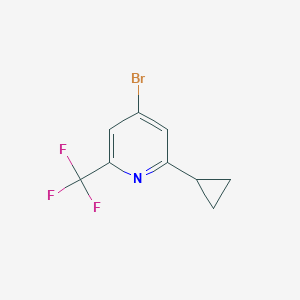


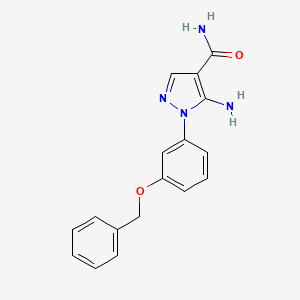

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

